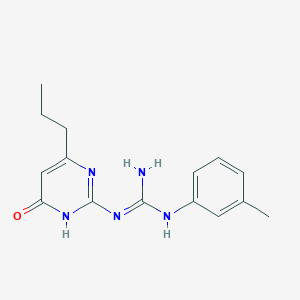
1-(3-Methylphenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine
概要
説明
1-(3-Methylphenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a guanidine group attached to a pyrimidine ring, which is further substituted with a methylphenyl group and a propyl group. The unique structure of this compound makes it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution reactions: The pyrimidine ring can be further functionalized by introducing the propyl group through alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(3-Methylphenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic or pyrimidine rings.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or receptor binding.
Medicine: As a candidate for drug development, particularly in the areas of antimicrobial or anticancer research.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of 1-(3-Methylphenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine would depend on its specific interactions with biological targets. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
1-(3-Methylphenyl)-3-(4-oxo-6-methyl-1,4-dihydropyrimidin-2-yl)guanidine: Similar structure with a methyl group instead of a propyl group.
1-(3-Methylphenyl)-3-(4-oxo-6-ethyl-1,4-dihydropyrimidin-2-yl)guanidine: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
The uniqueness of 1-(3-Methylphenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group may confer different steric and electronic properties compared to similar compounds with different alkyl substitutions.
特性
IUPAC Name |
1-(3-methylphenyl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-3-5-11-9-13(21)19-15(18-11)20-14(16)17-12-7-4-6-10(2)8-12/h4,6-9H,3,5H2,1-2H3,(H4,16,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBVYTPEDVINIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(BENZYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B3716995.png)
![2-[[4-[(2-Hydroxy-4,6-dimethylphenyl)methyl]piperazin-1-yl]methyl]-3,5-dimethylphenol](/img/structure/B3717000.png)
![2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B3717003.png)
![3-amino-5-[(E)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B3717005.png)
![N-(1,2-dihydro-5-acenaphthylenyl)-2-{[4-hydroxy-5-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3717013.png)
![N'~1~-[(E)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-2-NITROBENZOHYDRAZIDE](/img/structure/B3717016.png)
![2-[(Cyclohexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B3717022.png)
![5,5-Dimethyl-2-{1-[(piperidin-4-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B3717039.png)

![5-benzyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B3717064.png)
![methyl [2-(1,3-benzothiazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B3717066.png)
![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B3717072.png)
![6-(2-aminophenyl)-3-[(2-chlorobenzyl)thio]-1,2,4-triazin-5-ol](/img/structure/B3717079.png)
![4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-2-(furan-2-yl)-1,3-oxazol-5-ol](/img/structure/B3717082.png)
